
2-Chloro-5-fluoro-4-(trifluoromethyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-5-fluoro-4-(trifluoromethyl)pyridine is an organic compound that belongs to the class of trifluoromethylpyridines. This compound is characterized by the presence of a chlorine atom, a fluorine atom, and a trifluoromethyl group attached to a pyridine ring. The unique combination of these substituents imparts distinctive chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
作用机制
Target of Action
Trifluoromethylpyridines, a group to which this compound belongs, are known to be used in the pharmaceutical and agrochemical industries . They are often incorporated into drug molecules due to their unique physicochemical properties, which can enhance the biological activities of the drugs .
Mode of Action
It is known that trifluoromethylpyridines can interact with various biological targets due to the unique characteristics of the fluorine atom and the pyridine moiety . The trifluoromethyl group (-CF3) is often incorporated into potential drug molecules, enhancing their syntheses and uses for various diseases and disorders .
Biochemical Pathways
It is known that trifluoromethylpyridines and their derivatives have been used in the protection of crops from pests and in the treatment of various diseases and disorders . The biological activities of these compounds are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Pharmacokinetics
The physicochemical properties of trifluoromethylpyridines, such as their lipophilicity and electronegativity, can significantly impact their pharmacokinetic properties .
Result of Action
It is known that trifluoromethylpyridines and their derivatives can exhibit various pharmacological activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-5-fluoro-4-(trifluoromethyl)pyridine. The unique physicochemical properties of the fluorine atom, such as its electronegativity, size, electrostatic interactions, and lipophilicity, can significantly impact the chemical reactivity, physico-chemical behavior, and biological activity of the compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-fluoro-4-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-chloro-5-fluoropyridine with trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl zinc chloride under appropriate conditions. The reaction typically requires the presence of a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using continuous flow reactors. This method allows for better control over reaction parameters and enhances the efficiency of the process. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications .
化学反应分析
Types of Reactions
2-Chloro-5-fluoro-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex organic molecules
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
科学研究应用
2-Chloro-5-fluoro-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical studies.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals, such as pesticides and herbicides, due to its unique chemical properties .
相似化合物的比较
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
- 3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine
Uniqueness
2-Chloro-5-fluoro-4-(trifluoromethyl)pyridine is unique due to the specific arrangement of its substituents, which imparts distinctive chemical and physical properties. The presence of both chlorine and fluorine atoms, along with the trifluoromethyl group, enhances its reactivity and stability, making it a valuable compound in various applications. Compared to similar compounds, it offers a unique combination of properties that can be exploited in the synthesis of novel organic molecules and the development of new materials .
属性
IUPAC Name |
2-chloro-5-fluoro-4-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2ClF4N/c7-5-1-3(6(9,10)11)4(8)2-12-5/h1-2H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZPQJMGBKTEGG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)F)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2ClF4N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356113-40-0 |
Source


|
| Record name | 2-chloro-5-fluoro-4-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
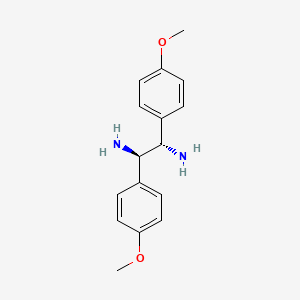

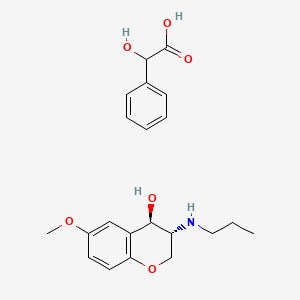

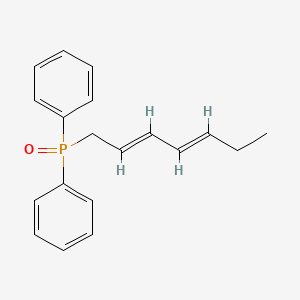
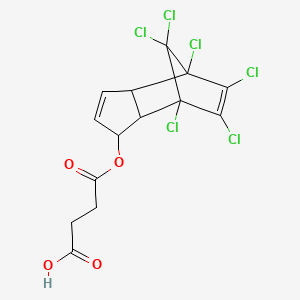
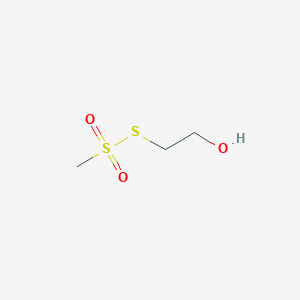
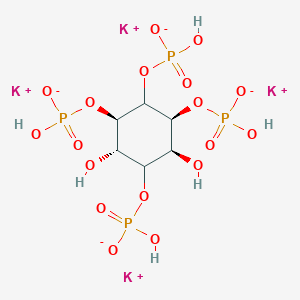

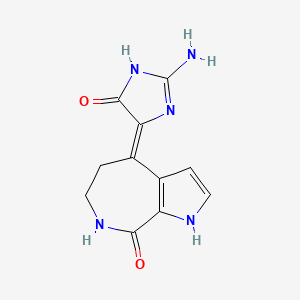
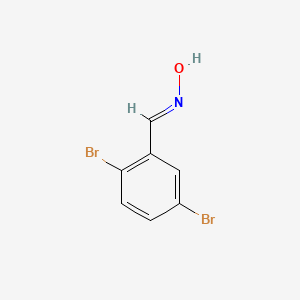
![2,2,8-Trimethyl-4H-1,3-dioxino[4,5-c]pyridine-5-carboxylic Acid Hydrochloride](/img/structure/B1141946.png)
